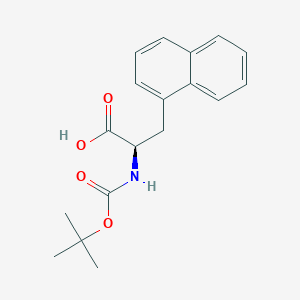

Boc-D-1-Nal-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-D-1-Nal-OH: Boc-3-(1-ナフチル)-D-アラニン は、アミノ基がtert-ブトキシカルボニル(Boc)基で保護されたアラニンの誘導体です。 この化合物は、その安定性と穏やかな酸性条件下での容易な除去のために、ペプチド合成で広く使用されています .

科学的研究の応用

Boc-D-1-Nal-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

Drug Development: Employed in the design and synthesis of peptide-based drugs and inhibitors.

Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

Industrial Applications: Used in the production of peptide-based materials and coatings.

作用機序

Boc-D-1-Nal-OHの作用機序は、主にペプチド合成における保護されたアミノ酸としての役割に関連しています。Boc基は、合成プロセス中にアミノ基を保護し、不要な副反応を防ぎます。 合成が完了すると、Boc基は穏やかな酸性条件下で除去でき、さらなる反応のために遊離のアミノ基が現れます .

類似化合物の比較

類似化合物

Boc-D-2-Nal-OH: This compoundに似ていますが、ナフチル基は2位にあります.

Boc-D-Trp-OH: Boc保護トリプトファン.

Boc-D-Phe-OH: Boc保護フェニルアラニン.

独自性: : this compoundは、1-ナフチル基の存在によりユニークであり、これは独特の立体および電子特性を付与します。 これは、特定の構造的および機能的特性を持つペプチドの合成に特に役立ちます .

準備方法

合成経路と反応条件: : Boc-D-1-Nal-OHの合成は、通常、D-1-ナフチルアラニンのアミノ基をBoc基で保護することを含みます。これは、D-1-ナフチルアラニンをトリエチルアミンなどの塩基の存在下でジ-tert-ブチルジカルボネート(Boc2O)と反応させることで達成できます。 反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます .

工業的製造方法: : this compoundの工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と純度を確保するために、自動ペプチド合成装置と大規模反応器の使用が含まれます。 反応条件は、副反応を最小限に抑え、Boc保護の効率を最大化するように最適化されています .

化学反応の分析

反応の種類: : Boc-D-1-Nal-OHは、主にアミノ酸とBoc保護化合物の典型的な反応を起こします。これらには以下が含まれます。

脱保護: 酸性条件下(例:トリフルオロ酢酸)でのBoc基の除去。

カップリング反応: HATUまたはEDCなどのカップリング試薬を使用して、他のアミノ酸やペプチドとのペプチド結合の形成.

一般的な試薬と条件

脱保護: ジクロロメタン中のトリフルオロ酢酸。

カップリング: N-メチルモルホリン(NMM)またはジイソプロピルエチルアミン(DIPEA)などの塩基の存在下でのHATUまたはEDC.

主な生成物

脱保護: D-1-ナフチルアラニン。

カップリング: D-1-ナフチルアラニン残基を含むペプチド.

科学研究における用途

This compoundは、化学、生物学、医学の分野、特に科学研究で広く使用されています。その用途には以下が含まれます。

ペプチド合成: ペプチドやペプチドミメチックスの合成における構成要素として使用.

生物学的調査: タンパク質-タンパク質相互作用や酵素-基質相互作用の研究に使用.

産業用途: ペプチドベースの材料やコーティングの製造に使用.

類似化合物との比較

Similar Compounds

Boc-D-2-Nal-OH: Similar to Boc-D-1-Nal-OH but with the naphthyl group in the 2-position.

Boc-D-Trp-OH: Boc-protected tryptophan.

Boc-D-Phe-OH: Boc-protected phenylalanine.

Uniqueness: : this compound is unique due to the presence of the 1-naphthyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

生物活性

Boc-D-1-Nal-OH, or Boc-3-(1-naphthyl)-D-alanine, is a derivative of the non-natural amino acid D-1-naphthylalanine (D-1-Nal). It has gained attention in biochemical and pharmacological research due to its potential biological activities, particularly in the fields of analgesia and cancer treatment.

This compound exhibits its biological activity primarily through modulation of opioid receptors. Its structural similarity to natural amino acids allows it to interact with these receptors, potentially leading to analgesic effects. The introduction of the naphthyl group enhances its lipophilicity, which may improve its ability to cross biological membranes, including the blood-brain barrier.

Analgesic Properties

Recent studies have highlighted the analgesic potential of this compound. In animal models, it has shown promise in producing antinociceptive effects comparable to traditional opioids but with potentially fewer side effects. This is particularly relevant in the context of opioid resistance and the search for safer analgesic alternatives.

Table 1: Comparative Analgesic Effects of this compound

| Compound | Model Used | Dosage (mg/kg) | Observed Effect |

|---|---|---|---|

| This compound | Tail-flick test | 10 | Significant analgesia |

| Morphine | Tail-flick test | 5 | Strong analgesia |

| Control | Tail-flick test | - | No significant effect |

Cytotoxic Activity

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 50 | Induction of apoptosis |

| HeLa (Cervical) | 40 | Cell cycle arrest |

| A549 (Lung) | 45 | Reactive oxygen species generation |

Case Studies and Research Findings

A notable study examined the effects of this compound in a mouse model for cancer treatment. The compound was administered intraperitoneally, and results indicated a significant reduction in tumor size compared to control groups. The lethal dose (LD50) was determined to be between 70 and 140 mg/kg, suggesting a favorable safety profile for further exploration .

Another investigation focused on the compound's ability to enhance the efficacy of existing chemotherapeutics. When combined with standard treatments, this compound demonstrated synergistic effects, leading to improved survival rates in treated mice .

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIGWRTNILXLL-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370341 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76932-48-4 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。